1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antibacterial, antiviral, and antifungal properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that the electronegative group on the quinoxaline moiety can enhance the antibacterial properties of the produced compounds .
Biochemical Pathways
Quinoxaline derivatives have been found to interact with a variety of targets, receptors, or microorganisms .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways . The interaction with these enzymes can lead to the modulation of various biochemical processes, including phosphorylation and dephosphorylation of proteins. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can impact cellular processes such as gene expression and metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . The impact on cellular metabolism is also notable, as this compound can alter the activity of metabolic enzymes, affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors . By binding to the active sites of enzymes, it can inhibit or activate their activity, leading to changes in biochemical pathways. For example, the inhibition of kinases by this compound can prevent the phosphorylation of target proteins, thereby modulating signal transduction pathways . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . The degradation products of this compound can also have biological activity, which may contribute to the observed effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, which may contribute to the overall effects of the compound. Additionally, this compound can interact with cofactors, such as NADH and ATP, influencing metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production .
Preparation Methods
The synthesis of 1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolo Moiety: The pyrrolo moiety can be introduced through a cyclization reaction involving an appropriate precursor, such as a substituted aniline.
Functional Group Modifications:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other quinoxaline derivatives, such as:
3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide: Known for its antimicrobial activity.
Chloroquinoxaline sulfonamide: Used in the treatment of tumors due to its strong inhibitory effects on certain growth factor receptors.
Indolo[2,3-b]quinoxalines: Important DNA intercalating agents with antiviral and cytotoxic activity.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-(4-acetamidophenyl)-2-amino-N-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-14(31)26-16-10-12-17(13-11-16)30-22(25)20(24(32)27-15-6-2-3-7-15)21-23(30)29-19-9-5-4-8-18(19)28-21/h4-5,8-13,15H,2-3,6-7,25H2,1H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKLUJYOJVCWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5CCCC5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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